molecular formula C6H7NO4S2 B7860144 5-(Methylsulfamoyl)thiophene-2-carboxylic acid

5-(Methylsulfamoyl)thiophene-2-carboxylic acid

Cat. No.: B7860144
M. Wt: 221.3 g/mol
InChI Key: BKTVAWFWORILTL-UHFFFAOYSA-N
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Description

5-(Methylsulfamoyl)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of the methylsulfamoyl group and the carboxylic acid group on the thiophene ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfamoyl)thiophene-2-carboxylic acid typically involves the introduction of the methylsulfamoyl group onto the thiophene ring followed by carboxylation. One common method involves the reaction of thiophene-2-carboxylic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfamoyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

5-(Methylsulfamoyl)thiophene-2-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 5-(Methylsulfamoyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfamoyl group can enhance the compound’s binding affinity and specificity towards these targets. In industrial applications, the compound’s electronic properties are leveraged to improve the performance of electronic devices.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the methylsulfamoyl group, resulting in different chemical properties and reactivity.

    5-Chlorothiophene-2-carboxylic acid: Contains a chlorine atom instead of the methylsulfamoyl group, leading to variations in its chemical behavior.

    Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate: A methyl ester derivative with distinct solubility and reactivity profiles.

Uniqueness

5-(Methylsulfamoyl)thiophene-2-carboxylic acid is unique due to the presence of both the methylsulfamoyl and carboxylic acid groups on the thiophene ring. This combination imparts specific electronic and steric properties, making it valuable for targeted applications in chemistry, biology, and industry.

Biological Activity

5-(Methylsulfamoyl)thiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

This compound is characterized by the following molecular structure:

  • Molecular Formula : C₆H₇NO₃S
  • Molecular Weight : 175.19 g/mol

The compound features a thiophene ring substituted with a methylsulfamoyl group and a carboxylic acid functional group, which contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that derivatives of thiophene-2-carboxylic acids exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria ranged from 0.21 µM to higher concentrations depending on the specific derivative tested .

The antimicrobial action of this compound is primarily attributed to its ability to inhibit key bacterial enzymes. For instance, molecular docking studies have shown that it interacts effectively with DNA gyrase and MurD, which are essential for bacterial DNA replication and cell wall synthesis, respectively . These interactions lead to disruption in bacterial growth and viability.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. The findings suggest that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. For example, compounds derived from thiophene-2-carboxylic acid showed IC50 values in the low micromolar range against breast cancer cell lines, indicating promising potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the thiophene ring or the sulfonamide group can significantly alter biological activity. For instance, variations in substituents on the thiophene ring have been linked to enhanced potency against specific microbial strains and improved selectivity towards cancer cells .

Case Study 1: Antiviral Activity

A notable study investigated the antiviral properties of thiophene derivatives against Hepatitis C virus (HCV). The results indicated that certain derivatives could inhibit HCV polymerase effectively, preventing viral replication in cultured liver cells (Huh-7). The most potent compounds demonstrated significant reductions in viral RNA levels .

Case Study 2: Anticancer Efficacy

In a preclinical model using mice with xenotransplanted tumors derived from triple-negative breast cancer cells (MDA-MB-231), treatment with selected thiophene derivatives led to marked tumor growth inhibition. The mechanism was linked to downregulation of STAT3-dependent pathways, which are often overactive in cancer cells .

Data Summary

Activity Target Pathogen/Cell Line MIC/IC50 Value Reference
AntibacterialE. coli0.21 µM
AntibacterialS. aureusVaries
AntiviralHCVSignificant inhibition
AnticancerMDA-MB-231IC50 = 3.60 µM

Properties

IUPAC Name

5-(methylsulfamoyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S2/c1-7-13(10,11)5-3-2-4(12-5)6(8)9/h2-3,7H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTVAWFWORILTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(S1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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